3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Overview
Description
Rivastigmine is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It enhances cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase . This compound is available in various forms, including oral capsules, liquid solutions, and transdermal patches .
Mechanism of Action
Target of Action
The primary target of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, also known as rivastigmine, is the cholinesterase enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition is achieved by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .
Biochemical Pathways
By inhibiting the cholinesterase enzyme, this compound affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. The inhibition of cholinesterase leads to an increase in the concentration of acetylcholine, enhancing cholinergic function .
Result of Action
The molecular effect of the action of this compound is the increased concentration of acetylcholine in the brain due to the inhibition of cholinesterase . This leads to enhanced cholinergic function, which is believed to result in improved cognitive function . On a cellular level, the compound’s action may lead to changes in the transmission of nerve impulses in the brain.
Biochemical Analysis
Biochemical Properties
Exelon plays a crucial role in biochemical reactions, particularly in the nervous system. It functions by inhibiting both butyrylcholinesterase and acetylcholinesterase, enzymes that break down a neurotransmitter called acetylcholine in the brain . By preventing the breakdown of acetylcholine, Exelon increases the concentration of this neurotransmitter at cholinergic synapses, enhancing nerve cell function .
Cellular Effects
Exelon exerts significant effects on various types of cells, particularly neurons. It improves the function of nerve cells in the brain by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning . People with dementia usually have lower levels of this chemical, and Exelon helps to mitigate this deficiency.
Molecular Mechanism
The precise mechanism of action of Exelon is not fully determined, but it is suggested that Exelon binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .
Metabolic Pathways
Exelon is involved in the cholinergic pathway in the brain, where it inhibits the action of cholinesterase, an enzyme that breaks down acetylcholine . This leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine involves several steps, starting with readily available and inexpensive m-hydroxyacetophenone. The key transformation in the synthesis is direct asymmetric reductive amination, which is catalyzed by an iridium–phosphoramidite ligand complex . The synthetic route includes esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and a final reductive amination step .
Industrial Production Methods: In industrial settings, the method of racemate resolution using tartaric acid derivatives is commonly applied to produce enantiopure Rivastigmine . This method ensures high chemical and optical purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Rivastigmine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Rivastigmine can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: The reduction of Rivastigmine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Rivastigmine often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Rivastigmine has a wide range of scientific research applications:
Comparison with Similar Compounds
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase and has additional allosteric modulation effects on nicotinic receptors.
Leqembi (lecanemab): A newer treatment for Alzheimer’s disease that targets amyloid-beta plaques rather than cholinesterase inhibition.
Uniqueness of Rivastigmine: Rivastigmine’s dual inhibitory mechanism on both acetylcholinesterase and butyrylcholinesterase sets it apart from other cholinesterase inhibitors . This dual action may provide additional benefits in certain patient populations, particularly those with more aggressive disease progression .
Properties
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-20-5 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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